OGA Inhibitory Activity: 2,4-Dimethoxybenzamide vs. 4-Methoxybenzamide Substituent Comparison
In a patented series of benzothiazole OGA inhibitors, the 2,4-dimethoxybenzamide substituent is explicitly claimed for conferring superior OGA inhibition potency compared to mono-methoxy or unsubstituted benzamide analogs. While exact IC50 values for CAS 441291-27-6 are not disclosed in the public abstract, the patent designates this substitution pattern as essential for therapeutic-level potency, distinguishing it from the 4-methoxybenzamide analog that showed reduced inhibitory activity [1].
| Evidence Dimension | O-GlcNAcase inhibitory potency |
|---|---|
| Target Compound Data | Not disclosed publicly (claimed in patent as potent inhibitor) |
| Comparator Or Baseline | (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide (reduced activity, exact IC50 not provided) |
| Quantified Difference | Not quantifiable from public data (qualitative superiority claimed in WO2024081775A1) |
| Conditions | Human OGA enzyme assay (in vitro) |
Why This Matters
The 2,4-dimethoxybenzamide motif is structurally required for OGA engagement, meaning substitution with a mono-methoxy analog will likely lose the desired biochemical activity.
- [1] WIPO Patent WO2024081775A1. (2024). Synthesis of 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds. Google Patents. Retrieved from https://patents.google.com/patent/WO2024081775A1/en View Source
